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molecular formula C11H10FN3 B8746056 N-cyclopropyl-7-fluoroquinazolin-4-amine

N-cyclopropyl-7-fluoroquinazolin-4-amine

Cat. No. B8746056
M. Wt: 203.22 g/mol
InChI Key: WFFYTNCVSIYREK-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

4-Chloro-7-fluoro-quinazoline (0.73 g, 4 mmol) and cyclopropylamine (0.23 g, 4 mmol) are stirred in dichloromethane at ambient temperature overnight. The solid product is precipitated with hexanes, filtered, and washed with hexane and ethyl acetate, affording 0.3 g of desired Cyclopropyl-(7-fluoro-quinazolin-4-yl)-amine. The filtrate is concentrated and precipitated with hexanes, yielding an additional 0.35, for a combined yield of 80%. LC/MS m/z=204 [M+H]+).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>ClCCl>[CH:13]1([NH:16][C:2]2[C:11]3[C:6](=[CH:7][C:8]([F:12])=[CH:9][CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=CC=C12)F
Name
Quantity
0.23 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product is precipitated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC=NC2=CC(=CC=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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